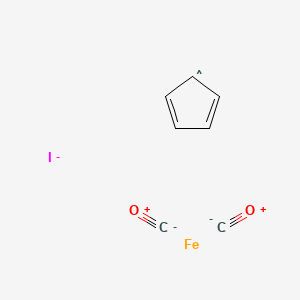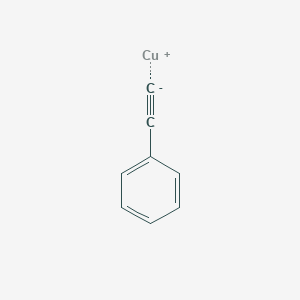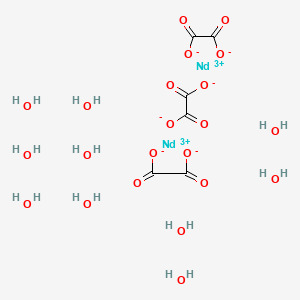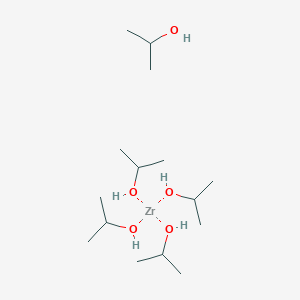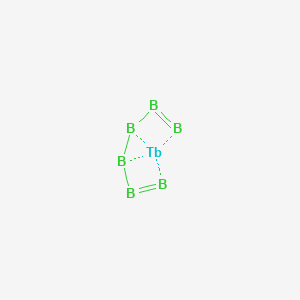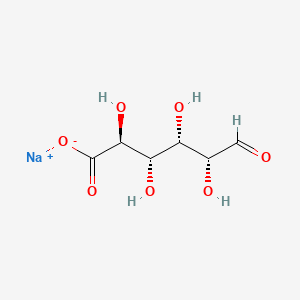
Umber
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Umber is a natural brown pigment extracted from clay containing iron oxide and manganese oxide. It has been used throughout history for its earthy tones, ranging from yellow-brown to reddish-brown and even green-brown. The color shade varies depending on the proportions of the components. When heated, this compound becomes a more intense color and can look almost black .
Méthodes De Préparation
Umber is typically mined from open pits or underground mines and ground into a fine powder that is washed to remove impurities . There are two main varieties of this compound:
Raw this compound: The earth just mined and ground into a pigment.
Burnt this compound: The raw this compound pigment is calcinated to get darker shades.
Analyse Des Réactions Chimiques
Umber, being a mixture of iron and manganese oxides, undergoes various chemical reactions:
Oxidation: When heated, this compound can undergo oxidation, leading to a more intense color.
Reduction: In the presence of reducing agents, the iron and manganese oxides in this compound can be reduced to their respective metals.
Substitution: This compound can react with other compounds, substituting its iron and manganese components with other metals.
Common reagents used in these reactions include oxygen for oxidation and hydrogen or carbon monoxide for reduction. The major products formed from these reactions are metallic iron and manganese .
Applications De Recherche Scientifique
Umber has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Utilized in staining techniques for microscopic studies.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Employed in the production of paints, coatings, and ceramics
Mécanisme D'action
The primary mechanism by which umber exerts its effects is through its chemical composition. The iron and manganese oxides in this compound interact with other compounds, leading to various chemical reactions. These interactions can affect the color, stability, and other properties of the materials in which this compound is used .
Comparaison Avec Des Composés Similaires
Umber is often compared with other natural earth pigments such as ochre and sienna:
Ochre: Contains iron oxide but lacks manganese oxide, resulting in a yellow to red color.
Sienna: Similar to this compound but has a higher iron oxide content, giving it a more reddish hue
This compound’s uniqueness lies in its combination of iron and manganese oxides, which provides a broader range of earthy tones and greater stability compared to other pigments .
Propriétés
Numéro CAS |
12713-03-0 |
|---|---|
Formule moléculaire |
Fe2O3 |
Poids moléculaire |
159.687 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



